Cy3 NHS ester

fluorescence spectroscopy multiplex labeling spectral unmixing

Batch-to-batch variability in NHS ester activation compromises labeling reproducibility across longitudinal studies. Cy3 NHS ester (CAS 1032678-38-8) resolves this with verified spectral identity and reactive-group integrity: • Ex/Em 555/570 nm - compatible with 532 nm Nd:YAG & 561 nm DPSS lasers; minimal bleed-through in GFP/Cy3/Cy5 multiplex panels • C6 hexanoate linker - optimized fluorophore-to-biomolecule distance to reduce quenching • Chloride salt formulation - reliable solubility in DMSO/DMF for aqueous buffer dilution ≥95% purity; shipped under cold chain to preserve NHS ester reactivity.

Molecular Formula C34H40ClN3O4
Molecular Weight 590.1 g/mol
Cat. No. B13656116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3 NHS ester
Molecular FormulaC34H40ClN3O4
Molecular Weight590.1 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-]
InChIInChI=1S/C34H40N3O4.ClH/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;/h8-11,13-19H,6-7,12,20-23H2,1-5H3;1H/q+1;/p-1
InChIKeyKWDMHANYPGHTLW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3 NHS Ester Technical Baseline


(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride (CAS 1032678-38-8) is the IUPAC name for Cyanine3 NHS ester (Cy3 NHS ester), an amine-reactive fluorescent dye belonging to the cyanine fluorophore class . This compound features an N-hydroxysuccinimide (NHS) ester moiety conjugated via a six-carbon hexanoate linker to a Cy3 fluorophore core characterized by excitation/emission maxima at approximately 555/570 nm , enabling covalent labeling of primary amines on biomolecules such as proteins, peptides, and oligonucleotides .

1
Amine-reactive NHS ester for covalent protein, peptide, or oligonucleotide labeling
Primary amine targeting via stable amide bond formation
2
555/570 nm excitation/emission window compatible with common TRITC/Cy3 filter sets
Orange-red detection channel; suited for multiplex panels
3
Hexanoate linker provides steric relief for labeling buried lysine residues
C6 spacer may influence FRET and quenching behavior
4
Chloride salt form for predictable aqueous buffer solubility
Supports standard conjugation protocols in PBS or carbonate buffer

Cy3 NHS Ester Substitution Risks


Procurement of (2,5-Dioxopyrrolidin-1-yl) 6-[...]hexanoate;chloride (Cy3 NHS ester) cannot be generalized to other amine-reactive dyes or even to all cyanine-based NHS esters. Substitution without rigorous validation introduces uncontrolled variables: the specific 555/570 nm spectral channel occupies a distinct optical window that differs fundamentally from Cy5 (∼650/670 nm) or Cy7 (∼750/770 nm) derivatives; the six-carbon hexanoate linker length affects conjugation efficiency and fluorophore-to-biomolecule distance, which directly influences fluorescence quenching behavior and signal intensity; and variations in counterion composition (chloride vs. tetrafluoroborate vs. other formulations) alter solubility profiles and subsequent labeling performance in aqueous buffers . Furthermore, batch-to-batch inconsistency in NHS ester activation state and purity (>95% vs. lower specifications) can produce divergent degrees of labeling that compromise experimental reproducibility across longitudinal studies . The limited quantitative head-to-head comparative evidence available for this specific compound necessitates a conservative procurement approach based on verified spectral identity and reactive group integrity rather than assumed class-level equivalence.

Spectral channel mismatch
Switching to a Cy5 or Cy7 analog shifts detection by 100–200 nm, potentially breaking established multiplex protocols and filter-based detection workflows.
Linker-length effect on conjugation
A shorter C3 or direct carboxylate linker may alter steric accessibility and fluorophore–biomolecule distance, which can change quenching and labeling efficiency compared to the C6 hexanoate spacer.
Salt form and purity variability
Alternative counterions (e.g., tetrafluoroborate) or lower-purity lots may shift solubility, aggregation, and labeling kinetics, limiting lot-to-lot reproducibility in longitudinal studies.

Cy3 NHS Ester Performance Evidence


Spectral Positioning vs. Cy5 and Cy7 Analogs

The target compound (Cy3 NHS ester, chloride salt) exhibits excitation/emission maxima at 555/570 nm, which positions it in the orange-red spectral region . This spectral location is distinct from the longer-wavelength Cy5 NHS ester (∼650/670 nm) and Cy7 NHS ester (∼750/770 nm) analogs. The 555/570 nm channel is compatible with common 532 nm or 561 nm laser lines and standard TRITC/Cy3 filter sets, enabling multiplexed detection schemes where Cy3-labeled targets are spectrally resolved from GFP (∼509 nm), Cy2 (∼492/510 nm), or Cy5-labeled species . This specific spectral identity—rather than any generic amine-reactive property—defines the compound's utility in established multi-color imaging panels where crosstalk minimization requires precise spectral separation .

Spectral positioning
Class-level inference
Target: 555/570 nm
Cy5 analog: ~650/670 nm
Cy7 analog: ~750/770 nm
Defines multiplex channel and filter set compatibility
Vendor-specified spectral values; class-level data
fluorescence spectroscopy multiplex labeling spectral unmixing

Hexanoate Linker vs. Shorter Spacers

The target compound incorporates a six-carbon hexanoate linker (─(CH₂)₅─C(O)─) connecting the Cy3 fluorophore core to the NHS ester reactive group, as confirmed by the IUPAC name and canonical SMILES structure . This C6 spacer length is longer than the typical 3-carbon propanoate or direct carboxylate linkages found in certain cyanine NHS ester variants. Longer aliphatic spacers reduce steric hindrance between the bulky Cy3 fluorophore and the target biomolecule during conjugation, and modulate fluorophore-to-protein distance which influences fluorescence resonance energy transfer (FRET) efficiency and quenching behavior . While no direct quantitative comparison for this specific C6 vs. C3 linker in Cy3 NHS esters was identified in the accessible literature, the structural distinction is unambiguous in the compound's IUPAC nomenclature and differentiates it from alternative Cy3 formulations with alternative spacer architectures [1].

Linker length
Supporting evidence
C6 hexanoate
May reduce steric hindrance; affects FRET distance
Structural inference; direct C6 vs. C3 comparison data not identified
bioconjugation linker optimization fluorophore-protein distance

Chloride vs. Tetrafluoroborate Salt Forms

The target compound is specified as the chloride salt ([Cl⁻] counterion) as indicated by the "chloride" designation in the IUPAC name and canonical SMILES . Alternative commercial formulations of cyanine NHS esters exist as tetrafluoroborate (BF₄⁻) salts, trifluoroborane/fluoride complexes, or other counterion variants. Counterion identity affects the dye's solubility profile, aggregation propensity in aqueous buffers, and long-term storage stability. The chloride salt form represents the most common and broadly validated formulation for aqueous bioconjugation protocols, offering predictable solubility in PBS and carbonate/bicarbonate labeling buffers without the potential interference of tetrafluoroborate hydrolysis products . Procurement specifications should verify the chloride counterion identity to ensure consistency with established labeling protocols that may have been optimized for this specific salt form .

Counterion identity
Supporting evidence
Chloride (Cl⁻) salt
Predictable solubility and buffer compatibility
Alternative BF₄⁻ formulations may alter aggregation
dye solubility formulation chemistry aqueous conjugation

Cy3 NHS Ester Application Scenarios


Immunofluorescence Multiplexing with GFP and Cy5

Cy3 NHS ester (555/570 nm) occupies a central spectral position that enables effective multiplexing with common fluorophores emitting in shorter (GFP: ∼509 nm; Cy2: ∼510 nm) and longer (Cy5: ∼670 nm) wavelength channels . This spectral separation minimizes fluorescence bleed-through when using standard dichroic mirrors and bandpass filter sets, making the compound suitable for two-color (e.g., Cy3 + Cy5) or three-color (e.g., GFP + Cy3 + Cy5) imaging panels in fluorescence microscopy. The chloride salt formulation ensures compatibility with standard aqueous conjugation buffers for antibody or protein labeling.

Oligonucleotide and Peptide Labeling for FRET Assays

The amine-reactive NHS ester group enables covalent attachment of the Cy3 fluorophore to 5′-amino-modified oligonucleotides and N-terminal or lysine-containing peptides. The resulting Cy3-labeled conjugates serve as fluorescence donors in FRET pairs with appropriate acceptors (e.g., Cy5 or dark quenchers), or as acceptors when paired with fluorescein-family donors . The C6 hexanoate linker provides spatial separation between the cyanine fluorophore and the conjugated biomolecule, which may influence FRET efficiency in distance-dependent assays. The orange-red emission at 570 nm is readily detected by standard PMT-based plate readers and imaging systems.

Protein Conjugation for SDS-PAGE and Fluorescence Detection

Cy3 NHS ester is validated for labeling soluble proteins, peptides, and antibodies, producing stable amide bonds with primary amines on lysine residues and N-termini . The 555/570 nm spectral properties are compatible with standard fluorescence gel scanners and imaging systems equipped with Cy3/Texas Red filter sets. The chloride salt formulation dissolves readily in DMSO or DMF for stock preparation prior to dilution into aqueous labeling buffer. Applications include pre-staining protein molecular weight markers, labeling secondary antibodies for Western blot detection, and preparing fluorescent protein conjugates for in vitro binding assays where signal quantification is required.

Fluorescence Microscopy and Flow Cytometry

The 555 nm excitation maximum of Cy3 NHS ester matches the 532 nm frequency-doubled Nd:YAG and 561 nm diode-pumped solid-state laser lines commonly integrated in confocal microscopes and flow cytometers . This excitation compatibility, combined with 570 nm emission detected in PE/Cy3 or equivalent channels, enables the compound's use in immunofluorescence labeling of fixed cells, tissue sections, and flow cytometry samples. The validated spectral identity ensures that labeled samples can be analyzed on existing instrumentation without requiring filter or laser reconfiguration.

Application
Selection Property
Validation Focus
Multiplex fluorescence microscopy
555/570 nm spectral identity
Channel separation with common filter sets
FRET assay labeling
Amine-reactive NHS ester + C6 linker
Donor-acceptor distance and quenching efficiency
Protein detection workflows
Stable amide bond conjugation
Labeling consistency and signal reproducibility
Fluorescence detection platforms
Excitation at 532/561 nm laser lines
Instrument compatibility and detection sensitivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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